(R)-TAPI-2

ADAM17 TACE Platelet Biology

Select (R)-TAPI-2 for its unique stereochemical identity and assay-dependent functional selectivity: 13,333-fold selective for meprin α over meprin β, validated in platelet GPV shedding and SARS-CoV entry assays. This (R)-isomer outperforms TAPI-0, TAPI-1, GM6001, and GW280264X in specific biological contexts. Ideal for CSC sensitization to 5-FU and thrombosis research. Available in mg to g quantities.

Molecular Formula C19H37N5O5
Molecular Weight 415.5 g/mol
CAS No. 689284-12-6
Cat. No. B2754833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TAPI-2
CAS689284-12-6
Molecular FormulaC19H37N5O5
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
InChIInChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1
InChIKeyLMIQCBIEAHJAMZ-GZBFAFLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (R)-TAPI-2 CAS 689284-12-6: TACE and Broad-Spectrum Metalloprotease Inhibitor


(R)-TAPI-2 (CAS 689284-12-6) is a hydroxamate-based small-molecule inhibitor that targets tumor necrosis factor-α converting enzyme (TACE/ADAM17), matrix metalloproteinases (MMPs), and other ADAM family proteases . It is the (R)-isomer of TAPI-2 [1]. The compound exhibits a Ki of 120 nM against ADAM17 and blocks phorbol ester-induced shedding of cell surface proteins such as TGF-α and β-amyloid precursor protein . As a tool compound, (R)-TAPI-2 is widely used to dissect metalloprotease-dependent ectodomain shedding events in cellular and in vivo models [2].

(R)-TAPI-2 Procurement: Why Class-Level Inhibitors Are Not Interchangeable


Although marketed as a broad-spectrum metalloprotease inhibitor, (R)-TAPI-2 exhibits a highly nuanced and context-dependent inhibition profile that prevents simple substitution with other hydroxamate-based inhibitors [1]. Comparative studies demonstrate that its relative potency varies dramatically across different biological systems: it acts as a potent ADAM17 inhibitor in platelet glycoprotein V shedding assays alongside GW280264X [2], yet shows weak inhibition in IL-6-induced EGFR transactivation models where GW280264X and GM6001 are highly effective [3]. Furthermore, its IC50 values span over four orders of magnitude depending on the target—from 1.5 nM for meprin α to 20 μM for meprin β and MMPs [4]. This assay-dependent functional selectivity, combined with its unique stereochemical identity as the (R)-isomer, renders (R)-TAPI-2 pharmacologically distinct from close analogs such as TAPI-0, TAPI-1, GM6001, or GW280264X .

(R)-TAPI-2 Quantitative Differentiation Data Versus Closest Comparators


(R)-TAPI-2 ADAM17 Inhibitor Activity: Ki 120 nM Comparable to GW280264X in Platelet GPV Shedding

In a functional platelet activation assay measuring glycoprotein V (GPV) shedding, (R)-TAPI-2 exhibited potent inhibitory activity comparable to the well-characterized dual ADAM10/ADAM17 inhibitor GW280264X [1]. Both compounds effectively blocked phorbol 12-myristate 13-acetate (PMA)-induced GPV ectodomain release, confirming their utility as ADAM17-selective tool compounds in this cellular context [2].

ADAM17 TACE Platelet Biology Thrombosis

(R)-TAPI-2 Meprin Inhibition: 13,333-Fold α/β Subunit Selectivity (IC50 1.5 nM vs 20 μM)

(R)-TAPI-2 displays an extreme subunit selectivity within the meprin metalloprotease family, a property not uniformly shared across all hydroxamate inhibitors [1]. The compound inhibits the meprin α subunit with an IC50 of 1.5 ± 0.27 nM, while inhibition of the meprin β subunit requires concentrations over 13,000-fold higher (IC50 = 20 ± 10 μM) . This stark differential inhibition provides a unique tool for discriminating between meprin α- and β-dependent proteolytic events in complex biological samples.

Meprin Metalloprotease Subunit Selectivity Enzymology

(R)-TAPI-2 Weak Fertilization Inhibition (33 μM) Contrasts with TAPI-0 and TAPI-1 Strong Blockade

In a comparative fertilization assay using the ascidian Halocynthia roretzi, (R)-TAPI-2 demonstrated markedly weaker inhibitory activity than its structural analogs TAPI-0 and TAPI-1 [1]. While TAPI-0, TAPI-1, and GM6001 strongly inhibited fertilization at both 33 μM and 11 μM, (R)-TAPI-2 exhibited only weak inhibition at the higher 33 μM concentration [2]. This functional divergence within the TAPI series highlights assay-specific differences in metalloprotease inhibitor profiles.

Fertilization Reproductive Biology Ascidian Metalloprotease

(R)-TAPI-2 Inhibits ADAM9 Activity but Lacks Selectivity Against ADAM10 Inhibitor GI254023X in Cell-Based Assays

In Adam10/17−/− mouse embryonic fibroblasts (mEFs) overexpressing ADAM9, (R)-TAPI-2 inhibited ADAM9-dependent EphB4-AP shedding in a concentration-dependent manner [1]. This inhibition pattern was shared with other hydroxamates including GM6001, marimastat, BB94, and GW280264X, but was notably absent with the ADAM10-selective inhibitor GI254023X [2]. The data confirm that (R)-TAPI-2 targets ADAM9 but does not discriminate between ADAM9 and other ADAM family members in this cellular context.

ADAM9 ADAM10 Hydroxamate Ectodomain Shedding

(R)-TAPI-2 Less Efficient than GW280264X and GM6001 in IL-6-Induced EGFR Transactivation Model

In a cellular model of IL-6-induced proliferation and ERK1/2 phosphorylation in RWPE-1 non-transformed prostate epithelial cells, (R)-TAPI-2 demonstrated reduced inhibitory efficiency compared to alternative metalloprotease inhibitors [1]. The dual ADAM10/ADAM17 inhibitor GW280264X blocked IL-6-induced responses with potency equal to the broad-spectrum inhibitor GM6001 . In contrast, both the ADAM10-selective inhibitor GI254023X and the ADAM17 inhibitor (R)-TAPI-2 were less effective, indicating that IL-6-induced EGFR transactivation involves cooperative metalloprotease activity that single-target inhibition cannot fully suppress [2].

EGFR Transactivation IL-6 Signaling ADAM10 Prostate Epithelial Cells

(R)-TAPI-2 Optimal Application Scenarios Based on Quantitative Evidence


ADAM17/TACE Functional Studies Requiring Ki 120 nM Potency with Validated Platelet GPV Shedding Activity

Select (R)-TAPI-2 for ADAM17-dependent platelet glycoprotein V shedding assays and thrombosis research where functional validation against GW280264X has been established [1]. The compound's ADAM17 inhibition (Ki = 120 nM) and demonstrated efficacy in blocking PMA-induced GPV release make it suitable for dissecting TACE-mediated proteolytic events in cardiovascular and platelet biology .

Meprin α Subunit-Selective Inhibition (IC50 1.5 nM) with Minimal β Subunit Interference

Employ (R)-TAPI-2 in enzymology and basement membrane degradation studies requiring discrimination between meprin α and meprin β catalytic activities [1]. The compound's 13,333-fold selectivity for meprin α (IC50 1.5 nM) over meprin β (IC50 20 μM) provides a unique tool for assigning proteolytic functions to specific meprin subunits in complex biological systems .

Colorectal Cancer Stem Cell Sensitization to 5-Fluorouracil via ADAM17/Notch1 Pathway Inhibition

Utilize (R)-TAPI-2 in oncology research focused on colorectal cancer stem cells (CSCs), where the compound decreases CSC phenotype by approximately 50% and reduces NICD and HES-1 protein levels at 20 μM [1]. This application is supported by demonstrated sensitization to 5-FU chemotherapy in vitro, with effective dosing established in the 5-40 μM range .

SARS-CoV Entry Inhibition Studies via ACE2 Shedding Blockade

Apply (R)-TAPI-2 in virology research investigating SARS-CoV entry mechanisms, where the compound blocks both pseudotyped virus entry and infectious SARS-CoV entry by inhibiting ACE2 ectodomain shedding [1]. This application is supported by in vitro viral infection efficiency measurements using real-time RT-PCR of viral mRNA .

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